molecular formula C16H14FN3O2S B2990556 (2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile CAS No. 1786040-94-5

(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile

Cat. No. B2990556
CAS RN: 1786040-94-5
M. Wt: 331.37
InChI Key: MYQUUSVFRHKZJP-CAPFRKAQSA-N
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Description

“(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile” is a chemical compound with the molecular formula C16H14FN3O2S . Its average mass is 331.365 Da and its monoisotopic mass is 331.079071 Da . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H14FN3O2S . This indicates that it contains 16 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, it would be beneficial to use software tools that can visualize the 3D structure of the molecule.

Scientific Research Applications

Nucleophilic Fluorination Reactions

Nucleophilic fluorination reactions are significant for introducing fluorine atoms into organic compounds, a process of great importance in pharmaceuticals and agrochemicals production. The reaction of sulfonium borane complexes with fluoride ions in methanol/water mixtures to yield zwitterionic fluoroborates demonstrates a method for nucleophilic fluorination. These fluoroborates act as nucleophilic fluorination reagents towards alkyl halides and electron-deficient aromatic compounds, indicating the utility of such processes in synthesizing fluorinated compounds, potentially including those similar to "(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile" (Zhao & Gabbaï, 2011).

Electrochemical Polymerization

Electrochemical polymerization is a critical method for synthesizing conducting polymers, which have applications in electronics, energy storage, and sensors. For example, the electrochemical oxidation of thiophene derivatives in pure ionic liquids leads to the formation of electroactive polymers. These processes can be related to the synthesis and modification of complex molecules like "this compound" by introducing specific functional groups or constructing polymers with desired electronic properties (Naudin et al., 2002).

Safety and Hazards

The safety data sheet suggests that in case of exposure, one should immediately remove any clothing contaminated by the product and move out of the dangerous area . It’s also recommended to consult a physician and show the safety data sheet .

properties

IUPAC Name

(1E)-1-(2-fluoro-5-methylphenyl)sulfonyl-N-(4-methylanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-11-3-6-13(7-4-11)19-20-16(10-18)23(21,22)15-9-12(2)5-8-14(15)17/h3-9,19H,1-2H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQUUSVFRHKZJP-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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